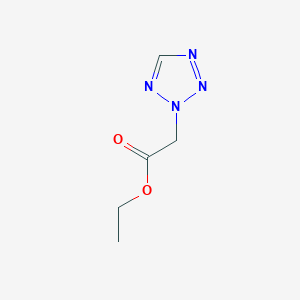
1,3-Bis(4-hydroxyphenoxy)benzene
Overview
Description
1,3-Bis(4-hydroxyphenoxy)benzene is a chemical compound that serves as a precursor for various advanced materials, including polymers and small molecules with potential applications in electronics, photonics, and materials science. The compound is characterized by the presence of hydroxyphenoxy groups attached to a central benzene ring, which allows for further functionalization and incorporation into larger molecular structures.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from readily available precursors. For instance, the preparation of 1,3-bis(4-aminophenoxy)benzene, a derivative of the target compound, is achieved by the condensation of resorcinol with p-chloronitrobenzene, followed by reduction with hydrazine hydrate/Pd-C . Similarly, the synthesis of 1,4-bis((4-nitrophenoxy)methyl)benzene and its amino derivative involves elemental and spectral methods, with the amino derivative also characterized by single crystal analysis . These methods highlight the versatility of phenolic and aniline derivatives in constructing complex aromatic ethers.
Molecular Structure Analysis
The molecular structure of compounds related to 1,3-bis(4-hydroxyphenoxy)benzene is often characterized by X-ray crystallography, as seen in the case of 1,4-bis((4-aminophenoxy)methyl)benzene . The presence of hydroxy and other substituent groups on the benzene rings influences the overall molecular geometry, which can affect the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Compounds with a similar structure to 1,3-bis(4-hydroxyphenoxy)benzene can undergo various chemical reactions, including cyclocondensations , Knoevenagel reactions , and reactions with orthoformiates . These reactions are used to introduce different functional groups and extend the conjugation of the molecules, which is crucial for tuning the optical and electronic properties of the resulting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1,3-bis(4-hydroxyphenoxy)benzene are influenced by their molecular structure. For example, the presence of alkoxy side chains can modulate the solid-state emission of certain molecules . The introduction of oxadiazolyl units can lead to fluorescent properties and influence the mesogenic character, which is relevant for liquid crystalline applications . The thermal stability of polyamide-imides derived from similar diamines is also noteworthy, with some polymers showing no significant weight loss up to approximately 450 °C .
Scientific Research Applications
Synthesis and Material Applications
1,3-Bis(4-hydroxyphenoxy)benzene is a precursor for compounds with amphoteric properties in acid-base behavior and for symmetrical bisphenolic Mannich derivatives of biological interest. These derivatives are crucial for the production of thermally stable plastics, such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials have significant use in creating positive-working photosensitive polymer precursor compositions for electric interlayer insulators and protective films in semiconductors (Imoto et al., 2010).
Polymer Research and Synthesis
Advanced Material Development
1,3-Bis(4-hydroxyphenoxy)benzene is used in the development of advanced materials like luminescent dirhenium(I)-based helicates and mesocates. These materials exhibit dual emissions in both solution and solid state, offering potential applications in the fields of photophysics and materials science (Shankar et al., 2014).
Structural Analysis in Polymer Modeling
The compound serves as a model for studying molecular and crystal structures of polymers. Its derivatives are used as monomers in the synthesis of polyarylates, allowing detailed examination of molecular packing, intermolecular interactions, and molecular geometry in polymer science (Lindeman et al., 1987).
Applications in Polyether Synthesis
1,3-Bis(4-hydroxyphenoxy)benzene is involved in the synthesis of multicyclic polyethers. Its reactions with various compounds lead to the formation of these polyethers, which are characterized for their amorphous nature and unique properties, finding applications in various fields like material engineering and chemistry (Kricheldorf et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1,3-Bis(4-hydroxyphenoxy)benzene are currently unknown
Mode of Action
, suggesting that it may have a specific mode of action.
Biochemical Pathways
The biochemical pathways affected by 1,3-Bis(4-hydroxyphenoxy)benzene are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(4-hydroxyphenoxy)benzene . .
properties
IUPAC Name |
4-[3-(4-hydroxyphenoxy)phenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLPIPXJJJUBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)OC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347822 | |
| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126716-90-3 | |
| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)



![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)
![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
